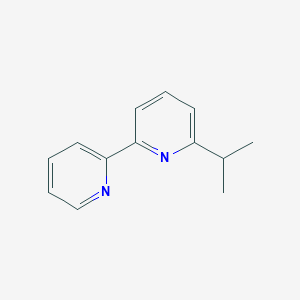
2,2'-Bipyridine, 6-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bipyridine, 6-(1-methylethyl)- is a derivative of bipyridine, an organic compound consisting of two pyridine rings. This compound is known for its chelating properties, forming complexes with various transition metals. It is widely used in coordination chemistry due to its ability to stabilize metal ions and facilitate various chemical reactions .
Preparation Methods
The synthesis of 2,2’-Bipyridine, 6-(1-methylethyl)- can be achieved through several methods. One common approach involves the coupling of pyridine derivatives in the presence of a catalyst. For instance, the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder has been reported to yield high amounts of bipyridine derivatives . Industrial production methods often involve similar catalytic processes, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
2,2’-Bipyridine, 6-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. As a chelating ligand, it forms stable complexes with transition metals, which can undergo further reactions. Common reagents used in these reactions include metal salts, reducing agents, and oxidizing agents. The major products formed from these reactions are typically metal complexes with distinctive optical and electronic properties .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination complexes, facilitating studies on electron and energy transfer, catalysis, and materials chemistry . In biology and medicine, bipyridine derivatives are investigated for their potential therapeutic properties, including their use as phosphodiesterase inhibitors for treating heart failure . In industry, these compounds are used in the manufacture of pesticides and as redox-active materials in flow batteries .
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 6-(1-methylethyl)- involves its ability to chelate metal ions, forming stable complexes. These complexes can participate in various chemical reactions, including electron transfer processes. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
2,2’-Bipyridine, 6-(1-methylethyl)- can be compared with other bipyridine derivatives, such as 4,4’-bipyridine and 3,3’-bipyridine. While all these compounds share the ability to form metal complexes, 2,2’-Bipyridine, 6-(1-methylethyl)- is unique due to its specific substitution pattern, which can influence its reactivity and the stability of the complexes formed . Other similar compounds include 1,10-phenanthroline and terpyridine, which also serve as chelating ligands in coordination chemistry .
Properties
CAS No. |
210406-57-8 |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-propan-2-yl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C13H14N2/c1-10(2)11-7-5-8-13(15-11)12-6-3-4-9-14-12/h3-10H,1-2H3 |
InChI Key |
BMEVUJLTFOQRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


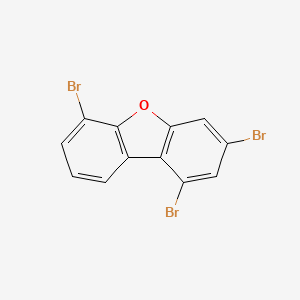


![2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline](/img/structure/B14235832.png)
![N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B14235833.png)
![6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide](/img/structure/B14235839.png)
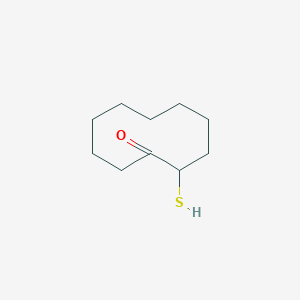
![D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B14235852.png)
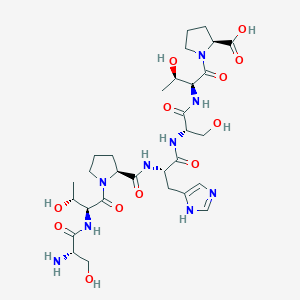


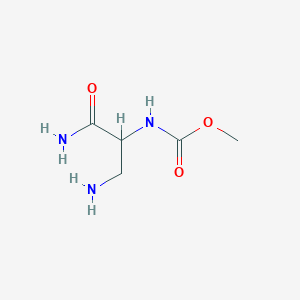
![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
![Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B14235899.png)
